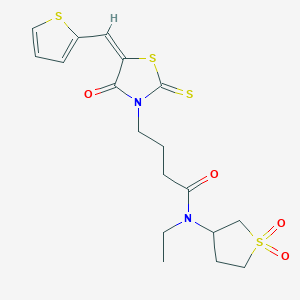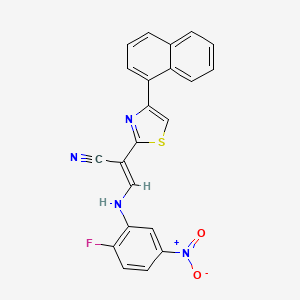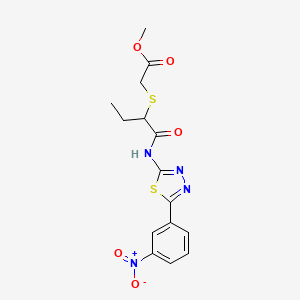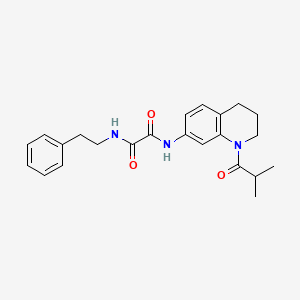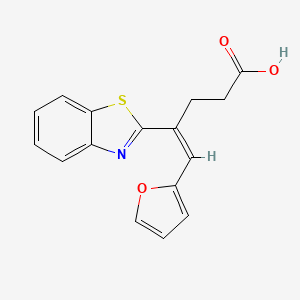
4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid is an organic compound that features both benzothiazole and furan rings. Compounds containing these heterocyclic structures are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Coupling Reactions: The benzothiazole and furan rings can be coupled through various methods, such as Suzuki or Heck coupling, to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the double bonds or the benzothiazole ring, potentially leading to dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the benzothiazole or furan rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., amines) under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while substitution could introduce various functional groups onto the heterocyclic rings.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid could be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology and Medicine
Compounds containing benzothiazole and furan rings are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound could be investigated for similar activities.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique structural properties.
Mechanism of Action
The mechanism of action for compounds like 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid would depend on their specific biological targets. For example, if the compound exhibits antimicrobial activity, it might interact with bacterial enzymes or cell membranes, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole are known for their biological activities.
Furan Derivatives: Compounds such as furan-2-carboxylic acid are also studied for various applications.
Uniqueness
The uniqueness of 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid lies in its combined structure, which may confer unique properties and activities not seen in simpler benzothiazole or furan derivatives.
Properties
CAS No. |
852851-67-3 |
|---|---|
Molecular Formula |
C16H13NO3S |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid |
InChI |
InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19) |
InChI Key |
FTNZCNLGUCNOKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O |
solubility |
soluble |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)
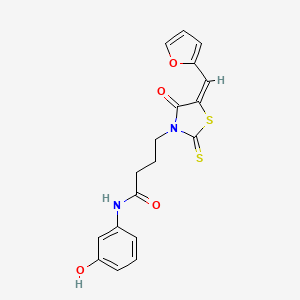
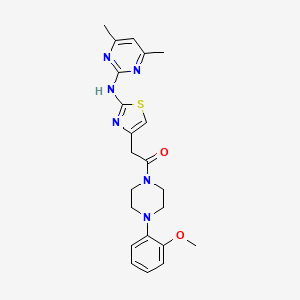
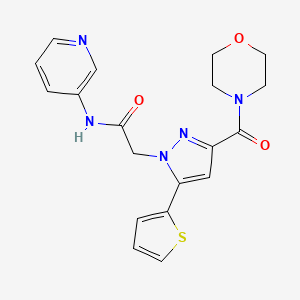
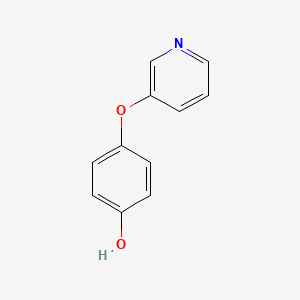
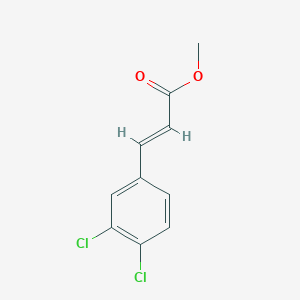
![2-chloro-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]benzamide](/img/structure/B2968257.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2968259.png)
![N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide](/img/structure/B2968261.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((2-(furan-2-yl)pyridin-3-yl)methyl)acrylamide](/img/structure/B2968263.png)
